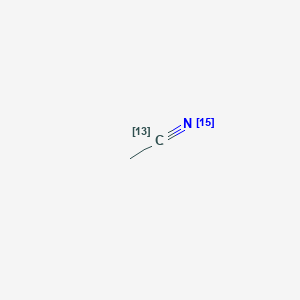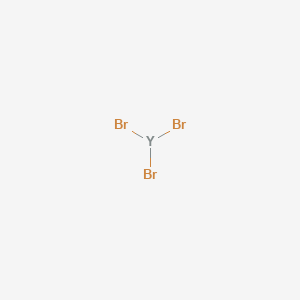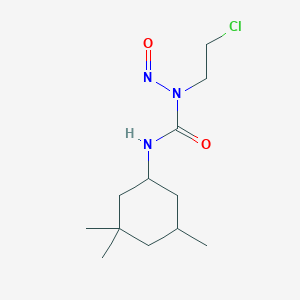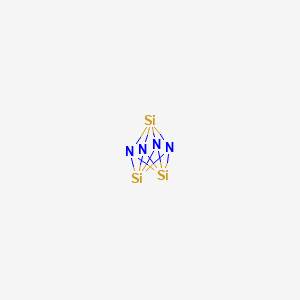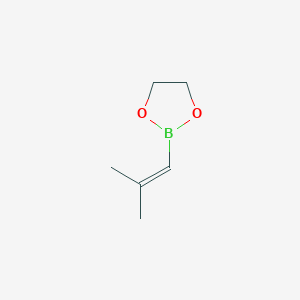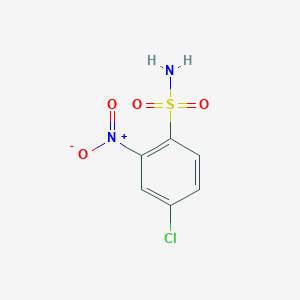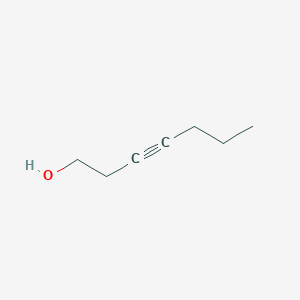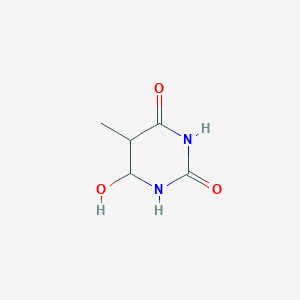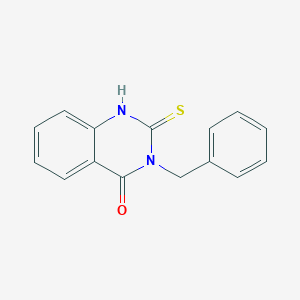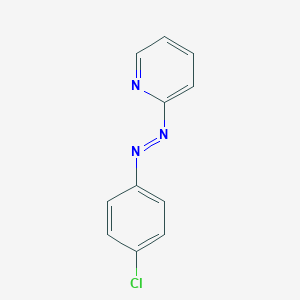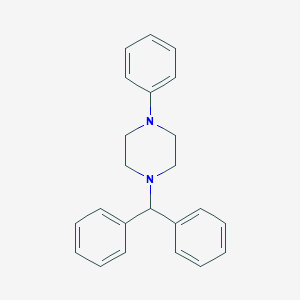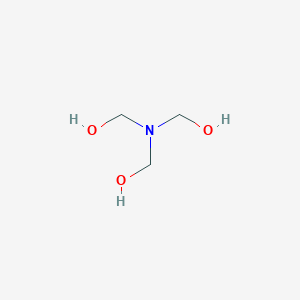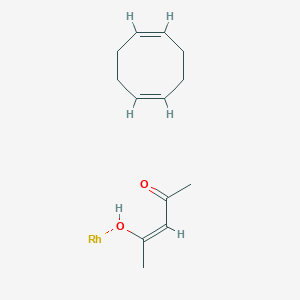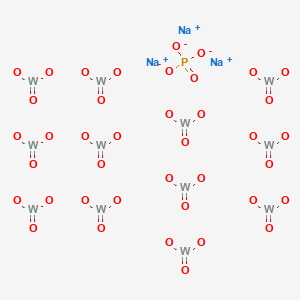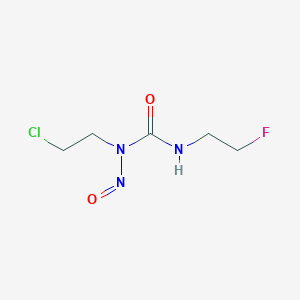
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea, commonly known as CENU, is a synthetic compound that belongs to the class of alkylating agents. CENU has been extensively studied for its potential use in cancer treatment due to its ability to damage DNA and inhibit cell division.
作用機序
CENU is an alkylating agent, which means that it works by damaging DNA in cancer cells. Specifically, CENU forms covalent bonds with DNA, which prevents the DNA from replicating and inhibits cell division. This leads to cell death and a reduction in tumor size.
生化学的および生理学的効果
CENU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. CENU has also been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can increase the effectiveness of chemotherapy.
実験室実験の利点と制限
One of the main advantages of using CENU in lab experiments is its ability to selectively target cancer cells. This means that it is less toxic to healthy cells than other forms of chemotherapy. However, CENU can also be toxic to healthy cells if it is not administered correctly. Additionally, CENU can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
将来の方向性
There are several future directions for research on CENU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of CENU that can be more easily administered and have fewer side effects. Finally, there is a need for more clinical trials to determine the effectiveness of CENU in treating different types of cancer.
合成法
The synthesis of CENU involves the reaction of 2-chloroethylamine hydrochloride with 2-fluoroethyl isocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with nitrous acid to form CENU. This method yields CENU with a purity of over 98%.
科学的研究の応用
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including brain tumors, lung cancer, and ovarian cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy.
特性
CAS番号 |
13907-77-2 |
|---|---|
製品名 |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
分子式 |
C5H9ClFN3O2 |
分子量 |
197.59 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-4-10(9-12)5(11)8-3-2-7/h1-4H2,(H,8,11) |
InChIキー |
GXBOHUAFQNRVRA-UHFFFAOYSA-N |
SMILES |
C(CF)NC(=O)N(CCCl)N=O |
正規SMILES |
C(CF)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
50922-87-7 |
同義語 |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



